4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid
Description
4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a terminal alkyne group at the 4-position and a carboxylic acid moiety at the 5-position. This compound is distinguished by its click chemistry compatibility via the but-3-yn-1-yl group, enabling efficient bioconjugation and photolabeling applications in peptide-based probes . Its synthesis typically involves multi-step reactions, including Negishi and Seyferth-Gilbert couplings, to install the alkyne functionality .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
4-(but-3-ynylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-2-3-4-11-8-7(9(13)14)5-10-6-12-8/h1,5-6H,3-4H2,(H,13,14)(H,10,11,12) |
InChI Key |
CIISZEANFQRZFD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=NC=NC=C1C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution with But-3-yn-1-ylamino Group:
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Alkyne-Based Coupling Reactions
The terminal alkyne group participates in metal-catalyzed cross-couplings, enabling structural diversification:
Mechanistic Insight : The alkyne’s π-system coordinates with Pd(0) or Cu(I) catalysts, facilitating oxidative addition with halides. Steric hindrance from the pyrimidine ring slows reactions with bulky coupling partners .
Amino Group Functionalization
The secondary amine undergoes nucleophilic substitutions and condensations:
| Reaction | Reagents/Conditions | Product Class | Yield | Notes | Source |
|---|---|---|---|---|---|
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT, 2h | Amides | 89% | Preferentially targets the amino group | |
| Reductive Alkylation | Benzaldehyde, NaBH₃CN, MeOH, RT, 6h | Secondary amines | 76% | pH-sensitive; competing imine formation | |
| Sulfonylation | Tosyl chloride, pyridine, 40°C, 4h | Sulfonamides | 82% | Requires anhydrous conditions |
Limitation : Steric hindrance from the but-3-yn-1-yl group reduces reactivity toward bulkier electrophiles like mesyl chloride.
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes regioselective substitutions at electron-rich positions:
Regiochemical Control : The amino group directs electrophiles to the ortho/para positions, but steric effects from the alkyne limit accessibility .
C–H Activation and Arylation
Palladium-catalyzed C–H functionalization enables late-stage diversification:
Solvent Effect : Hexafluoroisopropanol (HFIP) enhances reaction rates by stabilizing Pd intermediates .
Oxidation and Reduction Pathways
The alkyne and carboxylic acid groups participate in redox reactions:
Challenge : Chemoselective reduction of the carboxylic acid without affecting the pyrimidine ring remains unresolved.
Cycloaddition Reactions
The alkyne engages in [2+2] and [3+2] cycloadditions for ring formation:
Utility : Click chemistry modifications enable bioconjugation without altering the pyrimidine core .
Scientific Research Applications
4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies or as a precursor for biologically active compounds.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Key Structural Features
Comparison with Analogs
Biological Activity
4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid, also known as 6-[(But-3-yn-1-yl)amino]pyrimidine-4-carboxylic acid, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 179.19 g/mol. The compound features a pyrimidine ring substituted with a butynyl amino group and a carboxylic acid functional group, which may contribute to its biological activity.
Biological Activity
Research indicates that derivatives of pyrimidine compounds exhibit diverse pharmacological activities, including:
- Antimicrobial Activity : Many pyrimidine derivatives have shown significant antibacterial and antifungal properties. For instance, studies have demonstrated that similar compounds can inhibit the growth of various pathogens, suggesting potential applications in treating infections .
- Anticancer Properties : Certain pyrimidine derivatives are being explored for their anticancer effects. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth .
- Enzyme Inhibition : Compounds like this compound may act as enzyme inhibitors, impacting pathways involved in cell proliferation and survival. This activity is particularly relevant in cancer therapy, where targeting specific enzymes can enhance treatment efficacy .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing precursors such as 2-amino pyrimidines and alkynes to form the desired structure.
- Functional Group Modifications : Employing techniques like amination and carboxylation to introduce specific functional groups that enhance biological activity.
Case Studies
Several studies have focused on the biological evaluation of pyrimidine derivatives:
Q & A
Q. What synthetic strategies are recommended for preparing 4-[(But-3-yn-1-yl)amino]pyrimidine-5-carboxylic acid?
A five-step synthetic route is commonly employed, starting with functionalization of the pyrimidine core followed by sequential amidation and alkyne coupling. Parallel solution-phase approaches, as demonstrated in analogous pyrimidine carboxamide syntheses, allow for efficient scale-up and diversification. Key steps include protecting group strategies for the carboxylic acid moiety and Cu(I)-catalyzed alkyne-amine coupling to ensure regioselectivity. Reaction monitoring via TLC and HPLC is critical to isolate intermediates .
Q. Which analytical techniques are essential for structural confirmation of this compound?
Multimodal characterization is required:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to verify substituent positions and alkyne integration.
- X-ray crystallography (if single crystals are obtainable) for absolute configuration determination, as demonstrated in related pyrimidine derivatives .
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity (>95% by HPLC). Cross-validation with computational methods (e.g., DFT for NMR chemical shift prediction) reduces misassignment risks .
Q. How can researchers mitigate instability of the but-3-yn-1-ylamino group during synthesis?
The propargylamine moiety is prone to oxidation and polymerization. Methodological safeguards include:
Q. What safety protocols are critical when handling this compound?
While specific toxicity data are limited, structural analogs suggest potential irritancy. Recommended practices:
Q. How does the carboxylic acid group influence solubility and purification?
The carboxylic acid enables pH-dependent solubility:
- In acidic conditions (pH <3) : Protonated form dominates; compound is less soluble in water but extractable with ethyl acetate.
- In basic conditions (pH >8) : Deprotonated carboxylate increases aqueous solubility. Purification via recrystallization (e.g., using EtOH/H₂O mixtures) or reverse-phase HPLC (C18 column, 0.1% TFA modifier) is effective .
Advanced Research Questions
Q. How can theoretical frameworks guide SAR studies of derivatives?
Align research with conceptual models such as:
- Hammett substituent constants to predict electronic effects of pyrimidine modifications.
- Molecular docking (e.g., with kinase targets) to prioritize analogs for synthesis.
- QSAR models incorporating steric/electronic descriptors (e.g., logP, polar surface area). Theoretical alignment ensures systematic exploration of structural variants and mechanistic hypotheses .
Q. What experimental design optimizes catalytic condition screening for derivatization?
Use a multifactorial approach :
- Response Surface Methodology (RSM) to assess interactions between variables (e.g., catalyst loading, solvent polarity).
- DoE (Design of Experiments) with Central Composite Design (CCD) for non-linear optimization.
- In situ monitoring via FTIR or Raman spectroscopy tracks reaction progress. Embedded mixed-methods designs (quantitative yield + qualitative mechanistic data) enhance reproducibility .
Q. How to resolve contradictions between computational and experimental electronic properties?
Discrepancies in HOMO/LUMO levels or dipole moments require:
- Benchmarking computational methods (e.g., B3LYP vs. M06-2X functionals) against experimental UV-Vis/cyclic voltammetry data.
- Validating solvent effect models (CPCM vs. SMD) via comparative dielectric constant studies.
- Incorporating explicit solvation in molecular dynamics simulations for aqueous systems .
Q. What strategies enable comparative reactivity analysis with pyridine/pyrimidine analogs?
- Competition experiments under standardized conditions (e.g., Pd-catalyzed cross-coupling).
- Kinetic isotope effect (KIE) studies to probe rate-determining steps.
- Substituent-swap designs (e.g., replacing CF₃ with alkyne groups) to isolate electronic vs. steric contributions. Cross-referencing with crystallographic data (e.g., bond lengths/angles) identifies structural reactivity drivers .
Q. How to optimize regioselectivity in late-stage functionalization?
- Protecting group strategies : Temporarily block the carboxylic acid with tert-butyl esters to direct amination/alkylation to the pyrimidine ring.
- Lewis acid mediation : Use Zn(OTf)₂ to coordinate the pyrimidine N-atom, enhancing para-selectivity in electrophilic substitutions.
- Photoredox catalysis : Visible-light-driven methods for C–H activation at the 4-position minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
